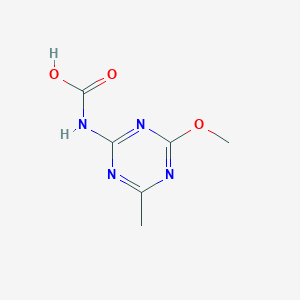
(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)carbamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)carbamic acid is an organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of a methoxy group at the fourth position, a methyl group at the sixth position, and a carbamic acid group at the second position of the triazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-6-methyl-1,3,5-triazin-2-yl)carbamic acid typically involves the reaction of 4-methoxy-6-methyl-1,3,5-triazine with an appropriate carbamoylating agent. One common method is the reaction of 4-methoxy-6-methyl-1,3,5-triazine with isocyanates under controlled conditions to form the desired carbamic acid derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process typically includes the purification of the final product through crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)carbamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction may produce triazine amines.
Scientific Research Applications
(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)carbamic acid has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of (4-Methoxy-6-methyl-1,3,5-triazin-2-yl)carbamic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxy-6-methyl-1,3,5-triazine): Lacks the carbamic acid group.
(4-Methoxy-1,3,5-triazin-2-yl)carbamic acid: Lacks the methyl group at the sixth position.
(6-Methyl-1,3,5-triazin-2-yl)carbamic acid: Lacks the methoxy group at the fourth position.
Uniqueness
(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)carbamic acid is unique due to the specific combination of functional groups on the triazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C6H8N4O3 |
|---|---|
Molecular Weight |
184.15 g/mol |
IUPAC Name |
(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamic acid |
InChI |
InChI=1S/C6H8N4O3/c1-3-7-4(10-6(11)12)9-5(8-3)13-2/h1-2H3,(H,11,12)(H,7,8,9,10) |
InChI Key |
WEAHDCKRWCXVPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC(=N1)OC)NC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















